Gilvocarcin V (GV) is a natural product antibiotic classified as a benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside. [, ] It is produced by several Streptomyces species, with Streptomyces griseoflavus Gö 3592 being the most extensively studied producer. [, , , ] GV is a member of a distinct family of compounds exhibiting potent antitumor activity coupled with remarkably low toxicity. [, , ] This combination makes GV and its analogues attractive targets for the development of novel anticancer therapeutics. [, , , ]
The synthesis of Gilvocarcin V has been approached through various methods, including total synthesis and biosynthetic pathways.
One notable method involves a total synthesis that utilizes a convergent strategy, allowing for the assembly of complex molecular structures from simpler precursors. The synthesis typically includes the following steps:
The biosynthetic pathway of Gilvocarcin V involves several enzymes encoded by a specific gene cluster identified in Streptomyces griseoflavus. Key steps include:
Gilvocarcin V has a complex molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 423.4 g/mol. Detailed structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Gilvocarcin V participates in various chemical reactions that are crucial for its biosynthesis and potential modifications for therapeutic applications:
The mechanism of action of Gilvocarcin V involves several pathways:
Gilvocarcin V exhibits distinct physical and chemical properties:
These properties influence its formulation and delivery in pharmaceutical applications .
Gilvocarcin V has several scientific applications:
Gilvocarcin V (GV), initially designated as Antibiotic 1072B, was first isolated in 1981 from Streptomyces gilvotanareus (NRRL 11382), a strain later reclassified as Streptomyces anandii [4]. This discovery occurred during systematic screening of actinomycete metabolites for antitumor activity, revealing GV’s potent activity against mouse sarcoma 180 and P388 leukemia models [4] [8]. The compound was independently identified by researchers in Germany and Japan, leading to alternative designations including Toromycin B and Anandimycin A, reflecting its discovery in Streptomyces griseoflavus Gö 3592 and other streptomycetes [2] [3] [7]. Taxonomically, GV-producing strains belong to the order Streptomycetales, characterized by their branched mycelia and capacity for complex polyketide biosynthesis. Strain variation accounts for minor structural differences in GV analogs; for example, Streptomyces polyformus generates Polycarcin V, a structural variant with altered glycosylation [5] [10].
Table 1: Nomenclature and Producing Organisms of Gilvocarcin V
Synonym | Producing Strain | Taxonomic Notes |
---|---|---|
Antibiotic 1072B | Streptomyces gilvotanareus NRRL 11382 | Original isolate; reclassified as S. anandii |
Anandimycin A | Streptomyces anandii | Strain-specific nomenclature |
Toromycin B | Streptomyces griseoflavus Gö 3592 | German isolate with identical structure |
NSC348115 | Multiple Streptomyces spp. | National Cancer Service designation |
Gilvocarcin V (C₂₇H₂₆O₉; MW 494.5 Da) exemplifies structural innovations within the gilvocarcin group. Its core consists of a tetracyclic benzo[d]naphtho[1,2-b]pyran-6-one chromophore, distinguished by a C-glycosidic linkage to D-fucofuranose at C-4—a rarity among natural products where O-glycosylation predominates [1] [8]. This bond confers exceptional stability against enzymatic hydrolysis, crucial for bioactivity persistence in vivo [3]. The sugar moiety’s absolute configuration (1′R, 2′R, 3′R, 4′S, 5′R) was confirmed via X-ray crystallography and CD spectroscopy comparisons with synthetic analogs [1].
The C-8 vinyl side chain (–CH=CH₂) represents GV’s most significant pharmacophore. Contrasting with gilvocarcins M (C-8 methyl) and E (C-8 ethyl), GV’s vinyl group enables photoactivated [2+2] cycloaddition with thymine residues in DNA, a mechanism central to its antitumor properties [1] [3] [7]. NMR and HR-ESI-MS analyses (e.g., δH 8.47–6.93 aromatic protons; m/z 513.1757 [M+H]⁺ for hydrated analogs) further delineate substitutions: 10,12-dimethoxy groups enhance chromophore planarity, facilitating DNA intercalation, while C-1 hydroxylation promotes hydrogen bonding with biological targets [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7